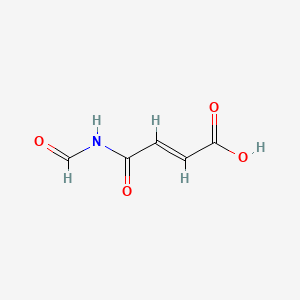
(1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1h)-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1h)-yl)methyl acetate is a complex organic compound with a unique structure that includes a benzofuran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1h)-yl)methyl acetate typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as acetic anhydride, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1h)-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
科学研究应用
Chemistry
In chemistry, (1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1h)-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs and therapeutic agents, contributing to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and chemical engineering.
作用机制
The mechanism of action of (1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1h)-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1h)-yl)methyl acetate: shares similarities with other benzofuran derivatives, such as 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid .
(-)-Carvone: from spearmint, which has a different structure but similar applications in biological systems.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
属性
CAS 编号 |
6331-95-9 |
|---|---|
分子式 |
C11H10O6 |
分子量 |
238.19 g/mol |
IUPAC 名称 |
(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H10O6/c1-5(12)15-4-11-3-2-6(17-11)7-8(11)10(14)16-9(7)13/h2-3,6-8H,4H2,1H3 |
InChI 键 |
PWPCMSHKWATZRS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC12C=CC(O1)C3C2C(=O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)





![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)

![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)

![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)



